![molecular formula C19H19ClFN3O2 B2544676 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea CAS No. 954588-40-0](/img/structure/B2544676.png)
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea
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Description
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-26401 and belongs to the class of pyrrolidine-based ureas. It has been found to possess several unique properties that make it a promising candidate for use in scientific research.
Scientific Research Applications
Neuropeptide S (NPS) Antagonist Activity
Research on structurally related compounds has demonstrated potential in modulating the activity of neuropeptide S (NPS), suggesting applications in developing treatments for anxiety disorders and sleep regulation. A study identified compounds with significant NPS antagonist activity, highlighting the importance of structural features such as urea functionality for potent activity (Yanan Zhang et al., 2008).
Radiopharmaceutical Development
The synthesis of potent nonpeptide CCR1 antagonists labeled with fluorine-18 indicates applications in positron emission tomography (PET) imaging for inflammation and cancer research. This demonstrates the compound's utility in developing diagnostic tools and exploring the biological mechanisms of disease (P. Mäding et al., 2006).
Exploration of Serotonin Receptors
Compounds structurally similar to "1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea" have been studied for their interaction with serotonin receptors, offering insights into the development of treatments for various psychiatric and neurological disorders (M. Millan et al., 1997).
Chemical Synthesis and Characterization
The compound's structure has facilitated the development of new chemical synthesis methods and the exploration of its physical and chemical properties, contributing to the broader field of organic chemistry and materials science. Studies have detailed the synthesis routes and characterized the molecular structure, paving the way for the creation of novel chemical entities with specific biological or physical properties (Youngeun Jeon et al., 2014).
Potential in Treating Eating Disorders
Investigations into orexin-1 receptor mechanisms have shown that related compounds could influence compulsive food consumption, suggesting therapeutic potential for binge eating and possibly other eating disorders with a compulsive component (L. Piccoli et al., 2012).
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2/c20-15-3-7-17(8-4-15)24-12-14(9-18(24)25)11-23-19(26)22-10-13-1-5-16(21)6-2-13/h1-8,14H,9-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMJQPJGNHVOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea |
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